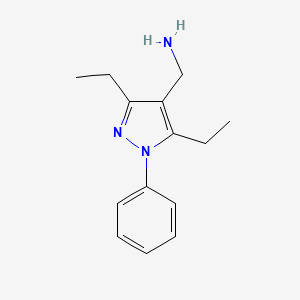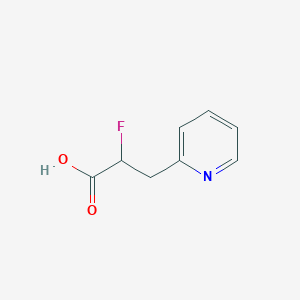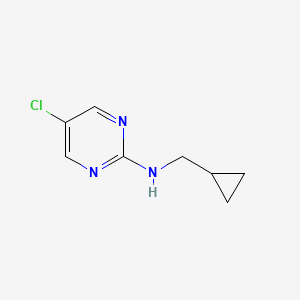![molecular formula C11H14N6 B1493034 7-(アジドメチル)-6-シクロプロピル-1-エチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098140-38-4](/img/structure/B1493034.png)
7-(アジドメチル)-6-シクロプロピル-1-エチル-1H-イミダゾ[1,2-b]ピラゾール
概要
説明
The compound “7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms . They are known for their diverse functionality and stereochemical complexity .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of considerable research efforts . The multicomponent synthesis of heterocyclic compounds like pyrazoles is efficient and versatile . Various energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium have been used .Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles have been employed as cores of many molecular systems with important biological and pharmacological applications . They have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .科学的研究の応用
不均一系触媒
ピラゾール誘導体は、樹脂状、無毒、熱的に安定で、費用対効果の高い特性を持つため、不均一系触媒に使用できます .
センシングプローブ
銅や亜鉛などの金属イオンを選択的に検出するためのセンシングプローブとして機能します .
抗真菌活性
一部のピラゾール分子は、さまざまな真菌に対して良好な抗真菌活性を示しています .
合成戦略
ピラゾール核は、多成分アプローチ、双極子環状付加反応、ヒドラジンとカルボニル系のシクロ縮合など、さまざまな戦略を使用して合成できます .
位置選択的合成
それらは、複雑な化合物を生成するための位置選択的合成プロセスに関与しています .
薬理活性
ピラゾール誘導体は、M. tuberculosis H37Rv株 に対するin vitro抗結核活性について調製およびスクリーニングされています。
Safety and Hazards
将来の方向性
The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry . The integration of green methodologies in the synthesis of structurally diverse and biologically relevant pyrazole derivatives has been a focus of recent research . This includes the application of energy-efficient techniques, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .
作用機序
- This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are five-membered aromatic rings containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cellular metabolism and signal transduction pathways. For instance, it can interact with kinases, which are enzymes that play a pivotal role in phosphorylation processes, thereby affecting cell signaling and function . Additionally, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to proteins involved in DNA replication and repair, influencing cellular proliferation and survival .
Cellular Effects
The effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for cell signaling . This compound can also bind to DNA, interfering with the replication process and inducing DNA damage . Additionally, it has been shown to inhibit the activity of certain transcription factors, resulting in changes in gene expression . These molecular interactions collectively contribute to the compound’s biological activities.
Temporal Effects in Laboratory Settings
The temporal effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its decomposition. In in vitro studies, the effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on cellular function have been observed to persist for several days, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
In animal models, the effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model used, but it is generally observed that doses above a certain level lead to significant toxicity .
Metabolic Pathways
7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering the levels of key metabolites in the cell . Additionally, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can influence the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox status .
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity . The distribution of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various cellular compartments .
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . The localization of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is influenced by specific targeting signals and post-translational modifications, which direct it to particular cellular compartments.
特性
IUPAC Name |
7-(azidomethyl)-6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-16-5-6-17-11(16)9(7-13-15-12)10(14-17)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUXAXVDEQTFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)
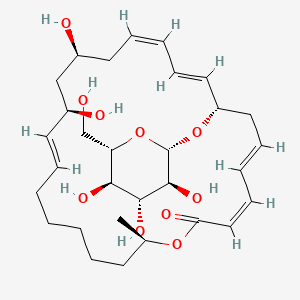
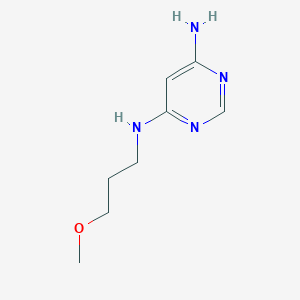
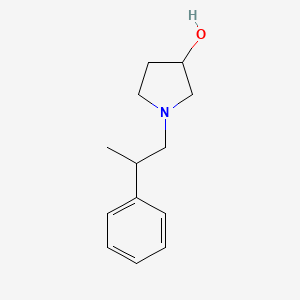
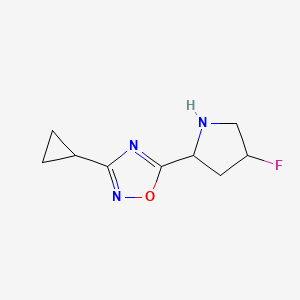
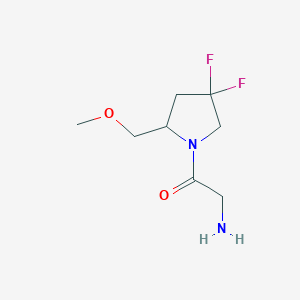
![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
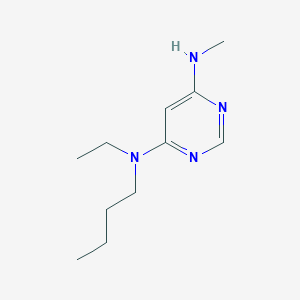
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
